molecular formula C14H9BrN2O2 B2914013 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid CAS No. 1507524-69-7

7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid

Cat. No.: B2914013
CAS No.: 1507524-69-7
M. Wt: 317.142
InChI Key: KIIKLJQKFMQDCI-UHFFFAOYSA-N
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Description

7-Bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are often used as core structures in pharmaceutical compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a brominating agent. One common method includes the reaction of 2-phenyl-1H-benzimidazole with bromine in acetic acid, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes bromination, cyclization, and oxidation steps under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bromine atom or the carboxylic acid group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized benzimidazoles.

Scientific Research Applications

7-Bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

    2-Phenyl-1H-benzimidazole: Lacks the bromine atom and carboxylic acid group, resulting in different reactivity and biological activity.

    5-Bromo-2-phenyl-1H-benzimidazole: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.

    7-Bromo-1H-benzimidazole-5-carboxylic acid: Lacks the phenyl group, which influences its binding properties and biological activity.

Uniqueness: 7-Bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

7-bromo-2-phenyl-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2/c15-10-6-9(14(18)19)7-11-12(10)17-13(16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIKLJQKFMQDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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